Benzophenone-9

Descripción

Propiedades

IUPAC Name |

disodium;4-hydroxy-5-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O11S2.2Na/c1-25-11-5-9(16)7(3-13(11)27(19,20)21)15(18)8-4-14(28(22,23)24)12(26-2)6-10(8)17;;/h3-6,16-17H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCHWIWENYCPIL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Na2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76656-36-5 | |

| Record name | Uvinul 3048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076656365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7925W14T4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzophenone-9 (UV-9) for UV Absorber Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This technical guide provides a comprehensive overview of the synthesis, characterization, and functional mechanism of Benzophenone-9 (UV-9), a widely utilized UV absorber in various industrial and pharmaceutical applications. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key processes.

Introduction and Nomenclature

Benzophenone-based compounds are a critical class of organic ultraviolet (UV) filters, prized for their ability to absorb harmful UVA and UVB radiation and dissipate it as thermal energy.[1] The term "this compound" can be ambiguous. According to the International Nomenclature of Cosmetic Ingredients (INCI), this compound refers to Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone (CAS 76656-36-5).[2] However, in commercial and research contexts, the designation UV-9 is frequently used for 2-hydroxy-4-methoxybenzophenone (CAS 131-57-7), which is also known as Benzophenone-3 or Oxybenzone.[3][4][5] This guide will focus on the synthesis and characterization of 2-hydroxy-4-methoxybenzophenone (hereafter referred to as UV-9), a compound that effectively absorbs UV radiation in the 270-340 nm range.[6]

UV-9 is valued for its high efficacy, excellent stability to light and heat (stable up to 200°C), and good compatibility with a variety of polymers and cosmetic formulations.[5][6] Its primary function is to prevent the photodegradation of materials, making it an indispensable additive in plastics, coatings, and personal care products like sunscreens.[1]

Synthesis of UV-9 (2-Hydroxy-4-methoxybenzophenone)

The industrial synthesis of UV-9 typically involves the selective methylation of 2,4-dihydroxybenzophenone (B1670367). An alternative classical approach is the Friedel-Crafts acylation of resorcinol (B1680541) followed by methylation.

This protocol is adapted from established industrial processes that prioritize yield, purity, and environmental considerations.[7][8] The reaction involves the O-methylation of one of the two hydroxyl groups on the 2,4-dihydroxybenzophenone precursor.

Reagents and Materials:

-

2,4-Dihydroxybenzophenone

-

Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃) aqueous solution

-

Methylating Agent (e.g., Dimethyl Sulfate or a Methyl Halide like Chloromethane)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium (B224687) Chloride)

-

Solvent (e.g., Chlorobenzene)

-

N-hexane (for washing/extraction)

-

High-pressure reactor (Autoclave)

-

Standard laboratory glassware for separation and concentration

Procedure:

-

Charging the Reactor: Sequentially add 2,4-dihydroxybenzophenone (e.g., 21.4g), 20 wt% aqueous sodium hydroxide solution (e.g., 20g), tetrabutylammonium chloride (e.g., 0.28g), and chlorobenzene (B131634) (e.g., 100ml) into a high-pressure autoclave.[7]

-

Introduction of Methylating Agent: Add the methylating agent, such as chloromethane (B1201357) (e.g., 100ml of a 1.0M solution), to the reactor.[7]

-

Reaction Conditions: Seal the autoclave and heat the mixture to 100°C. Maintain the internal pressure at approximately 0.3 MPa.[7]

-

Reaction Time: Allow the reaction to proceed under these conditions for 2 hours with continuous stirring.[7]

-

Work-up: After the reaction period, cool the autoclave to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Purification: Wash the reaction solution with n-hexane to extract the product and remove impurities. Separate the organic layer.

-

Isolation: Concentrate the organic solution by evaporating the solvent under reduced pressure to yield the final product, 2-hydroxy-4-methoxybenzophenone.[7]

Expected Outcome: This process can achieve a high yield of up to 91% with a purity of 99%.[7]

References

- 1. longchangchemical.com [longchangchemical.com]

- 2. 2-Hydroxy-4-methoxybenzophenone | SIELC Technologies [sielc.com]

- 3. Uvinul M40 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. future4200.com [future4200.com]

- 7. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]

- 8. Method for preparing crude 2-hydroxy-4-methoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Benzophenone-9

For Researchers, Scientists, and Drug Development Professionals

Benzophenone-9 (2,2'-Dihydroxy-4,4'-dimethoxybenzophenone) is a substituted benzophenone (B1666685) that functions as a broad-spectrum ultraviolet (UV) filter.[1] It is utilized in sunscreens and other personal care products to protect the skin and formulations from the damaging effects of UV radiation.[1] A comprehensive understanding of its photophysical and photochemical properties is crucial for optimizing its efficacy and ensuring its safety in various applications. While specific quantitative photophysical data for this compound is not extensively available in the public domain, this guide provides an in-depth overview of its known characteristics and draws parallels with the well-studied parent compound, benzophenone, to elucidate its expected behavior.

Core Photophysical and Photochemical Principles

Benzophenones, as a class of aromatic ketones, exhibit distinct photophysical and photochemical behaviors dominated by the carbonyl chromophore. Upon absorption of UV radiation, a benzophenone molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). A key characteristic of benzophenones is the highly efficient intersystem crossing (ISC) from the S₁ state to a lower-energy triplet state (T₁). This process is often near-quantitative, making the triplet state the primary photoactive species.

The long-lived triplet state of benzophenones can undergo various photochemical reactions, including hydrogen atom abstraction from suitable donor molecules, leading to the formation of a ketyl radical.[2][3] This reactivity is fundamental to both its function as a photostabilizer and its potential for photodegradation and interaction with biological molecules.

Jablonski Diagram for a Typical Benzophenone

Caption: A simplified Jablonski diagram illustrating the principal photophysical pathways for a benzophenone molecule upon UV absorption.

Quantitative Photophysical and Photochemical Data

Specific quantitative data for this compound is sparse. However, based on its structure and the properties of other benzophenone derivatives, the following characteristics can be inferred. The table below summarizes the known data for this compound and provides comparative data for the parent benzophenone as a reference.

| Property | This compound (Expected/Reported) | Benzophenone (Reference) |

| UV Absorption Maxima (λmax) | 284 nm, 340 nm[4] | ~250 nm (π→π), ~340 nm (n→π) |

| Molar Absorptivity (ε) | Data not available | ~18,000 M-1cm-1 at 250 nm |

| Fluorescence Quantum Yield (ΦF) | Expected to be very low | < 0.01 |

| Phosphorescence Quantum Yield (ΦP) | Data not available | ~0.9 in rigid media at 77K |

| Triplet State Lifetime (τT) | Data not available | Microseconds to milliseconds, solvent dependent[5] |

| Photodegradation | Susceptible to direct photolysis[4] | Undergoes photoreduction in the presence of H-donors |

Experimental Protocols

The characterization of the photophysical and photochemical properties of this compound would involve several key experimental techniques.

1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).

-

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., ethanol) of known concentrations (e.g., 10⁻⁵ to 10⁻³ M).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-450 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the λmax values from the spectra. Plot absorbance at λmax versus concentration. The molar absorptivity (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length, and c is the concentration.[6][7]

-

2. Fluorescence and Phosphorescence Spectroscopy

-

Objective: To measure the fluorescence and phosphorescence emission spectra and quantum yields.

-

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in deoxygenated solvents. For phosphorescence measurements, a rigid matrix (e.g., a frozen solvent at 77 K) is often required.

-

Instrumentation: A spectrofluorometer equipped with a pulsed laser or xenon lamp excitation source and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Fluorescence: Excite the sample at its λmax and record the emission spectrum.

-

Phosphorescence: Use a pulsed excitation source and measure the emission after a delay to eliminate fluorescence.

-

-

Quantum Yield Determination: The fluorescence or phosphorescence quantum yield can be determined using the relative method, comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield.[8][9]

-

3. Laser Flash Photolysis

-

Objective: To detect and characterize the transient triplet state and measure its lifetime.

-

Methodology:

-

Instrumentation: A laser flash photolysis setup consisting of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm) and a monitoring light source, monochromator, and fast detector to record transient absorption changes.[2][10]

-

Measurement: The sample solution is excited with a short laser pulse, and the change in absorbance at various wavelengths is monitored over time (nanoseconds to milliseconds).

-

Data Analysis: The transient absorption spectrum of the triplet state can be constructed. The decay of the transient absorption signal at a specific wavelength is fitted to a kinetic model (typically first or second order) to determine the triplet state lifetime.[11]

-

Workflow for Photostability Testing of a Sunscreen Formulation

Caption: A generalized experimental workflow for assessing the photostability of a sunscreen formulation containing a UV filter like this compound.

Photochemical Reactivity and Degradation Pathways

The primary photochemical reaction of benzophenones in the presence of hydrogen donors is photoreduction. The excited triplet state of this compound can abstract a hydrogen atom from a suitable donor (e.g., solvents, formulation ingredients, or biological molecules) to form a ketyl radical. This process is a key mechanism of its photostabilizing action but also represents a potential degradation pathway.

In aqueous environments, the photodegradation of benzophenones can be influenced by various factors, including pH and the presence of other substances.[12] Studies on other benzophenones have shown that they can be degraded through advanced oxidation processes, such as those involving hydroxyl radicals.[12] The photodegradation of this compound itself has been noted to be possible through direct photolysis.[4]

Simplified Photoreduction Pathway of a Benzophenone

References

- 1. chemimpex.com [chemimpex.com]

- 2. Laser flash photolysis of benzophenone in polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzophenone-6 | C15H14O5 | CID 8570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. edinst.com [edinst.com]

- 6. Virtual Labs [mas-iiith.vlabs.ac.in]

- 7. smart.dhgate.com [smart.dhgate.com]

- 8. jasco-global.com [jasco-global.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Benzophenone-9 as a UV Filter

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzophenone-9 (BP-9), with the chemical name Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone, is a water-soluble, broad-spectrum ultraviolet (UV) filter employed in a variety of personal care products to protect the skin and formulations from the damaging effects of solar radiation. Its primary mechanism of action is the absorption of high-energy UV photons, followed by the dissipation of this energy as heat, thereby preventing the UV radiation from penetrating the skin and causing cellular damage. While its efficacy as a UV absorber is well-established, its potential interactions with biological signaling pathways are less understood, though concerns have been raised regarding the endocrine-disrupting capabilities of the broader benzophenone (B1666685) class of compounds. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its physicochemical properties, relevant experimental protocols for its analysis, and a discussion of potential, though not yet confirmed, interactions with signaling pathways based on data from related benzophenone compounds.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its formulation and for understanding its behavior as a UV filter.

| Property | Value | Source |

| Chemical Name | Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone | --INVALID-LINK-- |

| CAS Number | 76656-36-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₁₂Na₂O₁₁S₂ | --INVALID-LINK-- |

| Molar Mass | 478.4 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | >130 °C | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Core Mechanism of Action as a UV Filter

The primary function of this compound is to act as a chemical UV filter, protecting against both UVA and UVB radiation.[1] The core of its mechanism lies in its molecular structure, which allows for the absorption of high-energy UV photons.

Upon absorption of a UV photon, the benzophenone molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). This excited state is unstable and rapidly undergoes intersystem crossing to a more stable triplet state (T₁). The energy is then dissipated primarily through non-radiative pathways, such as vibrational relaxation, releasing the energy as heat into the surrounding environment. This process prevents the UV photon from reaching the skin and inducing photochemical reactions that can lead to DNA damage, oxidative stress, and photoaging.

UV Absorption Spectrum

This compound is characterized by its broad absorption spectrum, covering both UVA and UVB regions, approximately from 280 nm to 400 nm.[2] This broad coverage makes it an effective filter for comprehensive sun protection.

| Parameter | Value | Source |

| Absorption Range | 280 - 400 nm | --INVALID-LINK-- |

| λmax (in water) | Data not found in the searched literature | |

| Molar Absorptivity (ε) at λmax | Data not found in the searched literature |

While specific quantitative data for λmax and molar absorptivity were not found in the reviewed literature, the following is a representative UV absorption spectrum for Uvinul® DS 49 (a trade name for this compound) in water, illustrating its broad-spectrum absorption.

(Please note: A graphical representation of the UV spectrum would be inserted here if available as a direct image. As I cannot generate images, I will describe it based on the information found.)

The spectrum shows significant absorbance across the UVB range (290-320 nm) and extending well into the UVA range (320-400 nm), confirming its classification as a broad-spectrum UV filter.

Potential Signaling Pathway Interactions

While the primary mechanism of action of this compound is photophysical, the potential for chemical interactions with biological systems is a critical area of research, particularly concerning endocrine disruption. It is important to note that no specific studies on the interaction of this compound with signaling pathways were identified in the literature search. However, numerous studies have investigated the endocrine-disrupting effects of other benzophenone derivatives, which provides a crucial context for potential, yet unconfirmed, activities of this compound.

Many benzophenones have been identified as endocrine disruptors and are implicated in the disruption of the hypothalamic-pituitary-gonadal system.[3]

Estrogen Receptor Signaling

Several benzophenone derivatives have been shown to exhibit estrogenic activity, acting as agonists for estrogen receptors (ERα and ERβ).[2] This interaction can lead to the activation of estrogen-responsive genes, potentially disrupting normal endocrine function. The binding of these compounds to the estrogen receptor can mimic the effects of endogenous estrogens.

Androgen Receptor Signaling

In addition to estrogenic activity, some benzophenone derivatives have demonstrated anti-androgenic effects. They can act as antagonists to the androgen receptor (AR), competitively inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This can block the normal signaling cascade and lead to the down-regulation of androgen-responsive genes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound as a UV filter.

Determination of UV Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for determining the UV-Visible absorption spectrum and calculating the molar absorptivity of a compound like this compound.

Methodology:

-

Materials and Equipment:

-

This compound standard

-

Volumetric flasks and pipettes

-

UV-transparent cuvettes (e.g., quartz)

-

Dual-beam UV-Visible spectrophotometer

-

Solvent (e.g., deionized water for this compound)

-

-

Procedure:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to obtain at least five different concentrations that fall within the linear range of the spectrophotometer.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to be scanned (e.g., 200-400 nm).

-

Blank Measurement: Fill a cuvette with the solvent and place it in the reference and sample holders to record a baseline (autozero).

-

Sample Measurement: Starting with the least concentrated solution, rinse the sample cuvette with the solution, then fill it and measure its absorbance spectrum. Repeat for all standard solutions.

-

Data Analysis:

-

Plot absorbance versus wavelength for one of the concentrations to determine the wavelength of maximum absorbance (λmax).

-

Create a Beer-Lambert plot by plotting the absorbance at λmax against the concentration of the standard solutions.

-

Perform a linear regression on the Beer-Lambert plot. The slope of the line will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (l, typically 1 cm).

-

Calculate ε using the formula: ε = Slope / l.

-

-

In Vitro Estrogen Receptor Activity Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to determine if a compound can activate the estrogen receptor.

Methodology:

-

Materials and Equipment:

-

Estrogen-responsive cell line (e.g., T47D-KBluc or MCF-7 cells) stably or transiently transfected with an estrogen response element (ERE)-luciferase reporter construct.

-

Cell culture medium, fetal bovine serum (charcoal-stripped to remove hormones), and antibiotics.

-

Test compound (this compound) and positive control (e.g., 17β-estradiol).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Cell Culture: Culture the reporter cells in appropriate medium. For the assay, plate the cells in a multi-well plate and allow them to adhere.

-

Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped serum for 24-48 hours to reduce baseline estrogenic activity.

-

Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor binding, gene transcription, and luciferase protein expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a cell lysis buffer to release the cellular contents, including the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light. Measure the light output (luminescence) using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control or total protein content. Compare the luciferase activity in the this compound-treated cells to the vehicle control to determine the fold-induction and assess estrogenic activity.

-

In Vitro Androgen Receptor Binding Assay

This protocol describes a competitive binding assay to determine if a compound can bind to the androgen receptor.

Methodology:

-

Materials and Equipment:

-

Source of androgen receptors (e.g., cytosol from rat prostate tissue or recombinant human AR).

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

-

Test compound (this compound) and a non-labeled androgen for non-specific binding determination.

-

Assay buffer.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

Assay Setup: In a series of tubes, combine the androgen receptor preparation, the radiolabeled androgen at a fixed concentration, and varying concentrations of the test compound (this compound). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of non-labeled androgen).

-

Incubation: Incubate the mixtures to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Add the separated bound fraction to scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Conclusion

This compound is an effective broad-spectrum UV filter that functions by absorbing UV radiation and dissipating it as heat. Its physicochemical properties, particularly its water solubility, make it a versatile ingredient in cosmetic formulations. While its primary mechanism of action is well-understood, its potential to interact with biological signaling pathways remains an area requiring further investigation. The broader class of benzophenones has been shown to exhibit endocrine-disrupting activities, highlighting the need for specific studies on this compound to fully characterize its safety profile. The experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other UV filters, ensuring a comprehensive understanding of their efficacy and biological activity for the development of safe and effective sun care products.

References

A Technical Guide to the Spectroscopic Analysis of Benzophenone-9 and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the core spectroscopic techniques used to analyze Benzophenone-9 and its related derivatives. While detailed experimental data for this compound is not extensively published, this document leverages data from the parent compound, benzophenone, and other common derivatives as a foundational model. Understanding these spectroscopic signatures is crucial for quality control, structural elucidation, and mechanistic studies in pharmaceutical and materials science.

Introduction to this compound

This compound (Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone) is a water-soluble ultraviolet (UV) light absorber used in cosmetics and sunscreens to protect products from degradation.[1] Its efficacy is rooted in its molecular structure, which efficiently absorbs UV radiation and dissipates the energy. Spectroscopic analysis is essential to confirm its identity, purity, and photophysical properties.

References

An In-depth Technical Guide to the Toxicological Studies and Safety Assessment of Benzophenone-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-9 (2,2'-Dihydroxy-4,4'-dimethoxybenzophenone) is a substituted benzophenone (B1666685) used as a light stabilizer and ultraviolet (UV) absorber in a variety of applications, including cosmetics and personal care products. Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for safety assessment and regulatory compliance. This technical guide provides a comprehensive overview of the toxicological studies conducted on this compound and related benzophenones, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of toxicity.

Data Presentation

Table 1: Acute Toxicity of Benzophenones

| Compound | Species | Route | LD50 | Reference |

| Benzophenone | Rat | Oral | >10,000 mg/kg | [1] |

| Benzophenone | Rabbit | Dermal | 3,535 mg/kg | [1] |

| This compound | Rat | Oral | >16 g/kg (practically nontoxic) |

Table 2: Genotoxicity of Benzophenones

| Compound | Test System | Metabolic Activation | Result |

| Benzophenone | Salmonella typhimurium (Ames test) | With and without | Negative |

| Benzophenone | Escherichia coli Pol A assay | Not specified | Negative |

| This compound | Salmonella typhimurium (Ames test) | With and without | Non-mutagenic |

Table 3: Reproductive and Developmental Toxicity of Benzophenone

| Study Type | Species | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference |

| Two-Generation | Rat | 2000 ppm | 450 ppm | Inhibition of body weight gain in offspring at the highest dose. No effects on reproductive capability. | [2] |

| Developmental | Rat | Not determined | Not clearly defined | Maternal toxicity at ≥100 mg/kg/day. Slightly delayed skeletal development at all doses. | [3] |

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 401)

The acute oral toxicity of benzophenones is typically assessed using a method aligned with the principles of OECD Guideline 401.[4]

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) are used. Both sexes are typically included, and females should be nulliparous and non-pregnant.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to a standard laboratory diet and drinking water.

-

Procedure:

-

Following an acclimatization period, animals are fasted prior to dosing.

-

The test substance is administered as a single oral dose via gavage. The vehicle used is typically water or an appropriate oil.

-

Several dose levels are used to determine the dose-response relationship.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study to examine for pathological changes.

-

-

Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods.

Dermal Irritation/Corrosion (as per OECD Guideline 404)

The potential for this compound to cause skin irritation is evaluated following protocols similar to OECD Guideline 404.[5][6][7]

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A single dose (e.g., 0.5 g of the solid substance) is applied to the skin and covered with a gauze patch.

-

The exposure period is typically 4 hours, after which the test substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of any observed effects.

-

-

Scoring: The severity of skin reactions is scored according to a standardized grading system.

Eye Irritation/Corrosion (as per OECD Guideline 405)

The eye irritation potential of this compound is assessed using methods based on OECD Guideline 405.[8][9][10][11][12]

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance (e.g., 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

The eyes are examined for signs of irritation to the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

The use of topical anesthetics and systemic analgesics is recommended to minimize animal discomfort.

-

-

Scoring: Ocular lesions are scored using a standardized system to determine the overall irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

The mutagenic potential of benzophenones is commonly evaluated using the Ames test, following OECD Guideline 471.[13][14][15][16][17]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli are used.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

Two primary methods are used: the plate incorporation method and the pre-incubation method.

-

After incubation, the number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)

This in vivo test assesses the potential of a substance to cause chromosomal damage.[18][19][20][21][22]

-

Test Animals: Rodents, typically mice or rats, are used.

-

Procedure:

-

Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at several dose levels.

-

At appropriate time intervals after exposure (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.

-

The cells are stained, and immature erythrocytes (polychromatic erythrocytes) are scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes).

-

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.

Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416)

This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations.[5][11][23][24] A study on benzophenone was conducted in Sprague-Dawley rats with dietary concentrations of 0, 100, 450, or 2000 ppm.[2]

-

Parental Generation (F0):

-

Young adult male and female rats are administered the test substance in their diet for a pre-mating period.

-

Animals are then mated to produce the first-generation (F1) offspring.

-

Administration of the substance continues through gestation and lactation.

-

Parental animals are observed for clinical signs of toxicity, effects on mating performance, fertility, gestation length, and parturition.

-

-

First Generation (F1):

-

Selected F1 offspring are administered the test substance from weaning through sexual maturation.

-

F1 animals are mated to produce the second-generation (F2) offspring.

-

Observations are similar to the F0 generation.

-

-

Offspring (F1 and F2):

-

Offspring are examined for viability, body weight, physical development, and any abnormalities.

-

-

Endpoints: Key endpoints include fertility indices, number of live and dead offspring, offspring survival, and growth. A NOAEL of 2000 ppm was established for parental reproductive toxicity, while the NOAEL for offspring was 450 ppm due to decreased body weight gain at the highest dose.[2]

Prenatal Developmental Toxicity Study (as per OECD Guideline 414)

-

Test Animals: Pregnant female rats are used.

-

Procedure:

-

The test substance is administered daily by gavage from gestational day 6 through 19.

-

Maternal animals are observed for clinical signs of toxicity, body weight changes, and food consumption.

-

On gestational day 20, the dams are euthanized, and the uterine contents are examined.

-

-

Endpoints:

-

Maternal: Mortality, clinical signs, body weight, and gross pathology. Maternal toxicity was observed at all dose levels in the benzophenone study.[3]

-

Fetal: Number of implantations, resorptions, live and dead fetuses, fetal body weight, and external, visceral, and skeletal abnormalities. In the benzophenone study, slightly delayed skeletal development was observed at all doses, and a significant reduction in male fetal body weight was seen at the highest dose.[3]

-

Signaling Pathways and Mechanisms of Toxicity

Endocrine Disruption

Benzophenones have been shown to possess endocrine-disrupting properties, primarily through their interaction with estrogen and androgen signaling pathways, as well as their effects on thyroid hormone homeostasis.[13][18][27]

Some benzophenone derivatives can mimic the action of estrogen by binding to estrogen receptors (ERα and ERβ), leading to the transcription of estrogen-responsive genes. This can result in uterotrophic effects and other estrogen-related responses.[14][15][21][22][28]

Certain benzophenones can act as androgen receptor antagonists, blocking the action of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This can interfere with male reproductive development and function. A proposed mechanism involves the inhibition of enzymes like 17β-hydroxysteroid dehydrogenase 6 (HSD17B6), which are involved in DHT synthesis.[15][19][29]

Benzophenones can interfere with the hypothalamic-pituitary-thyroid (HPT) axis. Studies have shown that some benzophenones can down-regulate genes involved in thyroid-stimulating hormone (TSH) and thyroid hormone receptor (TR) signaling. They can also affect the expression of genes involved in thyroid hormone synthesis and metabolism, such as those encoding for deiodinases and UDP-glucuronosyltransferases.[13][20][30]

Apoptosis

Benzophenones can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways. This process is often initiated by the generation of reactive oxygen species (ROS), leading to cellular damage.

The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress caused by benzophenones. This leads to the activation of pro-apoptotic proteins like Bax, which increase mitochondrial membrane permeability. This results in the release of cytochrome c and Smac/DIABLO into the cytoplasm, which in turn activate caspase-9 and the executioner caspase-3, leading to apoptosis.[4][8][9][10][31]

Oxidative Stress Response

Exposure to benzophenones, particularly in the presence of UV radiation, can lead to the generation of reactive oxygen species (ROS), causing oxidative stress. Cells respond to oxidative stress by activating protective mechanisms, such as the Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.[3][6][16][17]

Conclusion

The available toxicological data indicate that this compound has low acute toxicity. It is not genotoxic in bacterial reverse mutation assays. Reproductive and developmental toxicity studies on benzophenone suggest that high doses may lead to reduced offspring body weight, while maternal toxicity is observed at lower doses than developmental effects. The primary mechanisms of concern for benzophenones as a class are their potential for endocrine disruption and the induction of apoptosis and oxidative stress, particularly upon exposure to UV radiation. Further research is warranted to fully elucidate the long-term health effects of this compound exposure in humans. This guide provides a foundational understanding for researchers and professionals involved in the safety assessment of products containing this compound.

References

- 1. A two-generation reproductive toxicity study of benzophenone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]

- 3. Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialliconsulting.com [scialliconsulting.com]

- 5. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. mdpi.com [mdpi.com]

- 8. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzophenone-3 Impairs Autophagy, Alters Epigenetic Status, and Disrupts Retinoid X Receptor Signaling in Apoptotic Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formation of estrogenic products from benzophenone after exposure to sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pure.pmu.ac.at [pure.pmu.ac.at]

- 19. Thyroid Hormone-Disrupting Potentials of Major Benzophenones in Two Cell Lines (GH3 and FRTL-5) and Embryo-Larval Zebrafish. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. oecd.org [oecd.org]

- 23. ecetoc.org [ecetoc.org]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. researchgate.net [researchgate.net]

- 27. Estrogenic potency of benzophenone and its metabolites in juvenile female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Potential antiandrogenic effects of parabens and benzophenone-type UV-filters by inhibition of 3α-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Thyroid Hormone-Disrupting Potentials of Major Benzophenones in Two Cell Lines (GH3 and FRTL-5) and Embryo-Larval Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | Targeting Nrf2-Mediated Oxidative Stress Response Signaling Pathways as New Therapeutic Strategy for Pituitary Adenomas [frontiersin.org]

An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of Benzophenone-9 and Benzophenone-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-9 (BP-9), chemically known as Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone, and Benzophenone-4 (BP-4), or Sulisobenzone, are widely utilized as UV filters in sunscreens and other personal care products to protect against the harmful effects of ultraviolet radiation. The widespread use of these compounds has led to their detection in various environmental compartments, raising concerns about their persistence, potential for bioaccumulation, and the ecotoxicity of both the parent compounds and their degradation products. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation pathways of this compound and Benzophenone-4, with a focus on abiotic and biotic degradation processes.

Chemical Identity and Nomenclature

A point of clarification is necessary regarding the nomenclature of these compounds. While the user requested information on this compound (Uvinul M 40), the trade name Uvinul M 40 is most commonly associated with Benzophenone-4 (Sulisobenzone). To provide a thorough resource, this guide will cover both this compound and Benzophenone-4.

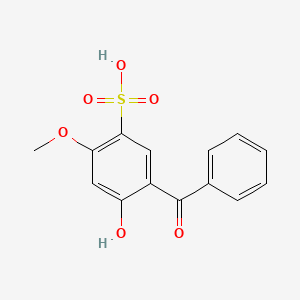

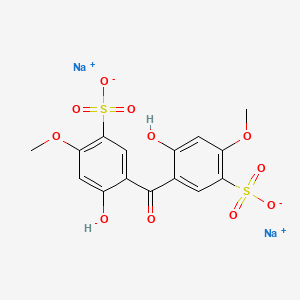

| Feature | This compound | Benzophenone-4 |

| Chemical Name | Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone | 2-Hydroxy-4-Methoxybenzophenone-5-Sulfonic Acid |

| Synonyms | Uvinul DS 49, Benzophenone (B1666685) 9 | Sulisobenzone, Uvinul MS 40 |

| CAS Number | 76656-36-5 | 4065-45-6 |

| Molecular Formula | C₁₅H₁₂Na₂O₁₁S₂ | C₁₄H₁₂O₆S |

| Molecular Weight | 478.36 g/mol | 308.31 g/mol |

| Structure |

|

|

Environmental Fate and Degradation Pathways

The environmental fate of benzophenones is governed by a combination of photodegradation, microbial degradation, and other abiotic processes. Generally, benzophenone-type UV filters are considered to be poorly biodegradable.

Photodegradation

Photodegradation is a primary transformation pathway for benzophenones in aquatic environments. This process can occur directly through the absorption of UV light by the molecule or indirectly through reactions with photochemically produced reactive species like hydroxyl radicals (•OH).

This compound (BP-9): Limited specific data exists for the photodegradation of this compound. However, one study noted that the complete transformation of BP-9 occurred within 16 minutes in a UV/H₂O₂ advanced oxidation process, with 17 intermediates identified by LC-ESI-MS/MS.[1] The exact structures of these intermediates are not detailed in available literature, but based on the degradation of other benzophenones, the pathway likely involves hydroxylation, demethylation, and cleavage of the aromatic rings.

Benzophenone-4 (Sulisobenzone): The photodegradation of Benzophenone-4 is better characterized. Studies have shown that its degradation is significantly enhanced in the presence of H₂O₂ under UV irradiation, following pseudo-first-order kinetics.[1] Direct photolysis of BP-4 is generally slow. The primary mechanism of degradation in advanced oxidation processes is the attack by hydroxyl radicals. One study investigating the degradation of BP-4 in a UV/chlorine process identified a chlorinated intermediate.[2]

A proposed photodegradation pathway for benzophenones in an advanced oxidation process is illustrated below.

Figure 1: Proposed photodegradation pathway of this compound.

Microbial Degradation

The microbial degradation of benzophenones is generally a slow process.

This compound (BP-9): Specific studies on the microbial degradation of this compound are scarce. Given its structure with two sulfonate groups, it is expected to be more water-soluble and potentially more bioavailable than less polar benzophenones, but this does not guarantee rapid biodegradation.

Benzophenone-4 (Sulisobenzone): The biotransformation of Benzophenone-4 has been investigated in aerobic batch experiments with activated sludge.[3] This study identified at least nine transformation products, indicating that biodegradation does occur. The initial step was found to be the reduction of the keto group to a benzhydrol analogue, followed by further oxidation, demethylation, and decarboxylation, leading to the formation of highly polar transformation products.[3] The identified transformation products were found to have a higher toxicity to Vibrio fischeri than the parent compound.[3]

The proposed microbial degradation pathway for Benzophenone-4 is depicted below.

Figure 2: Microbial degradation pathway of Benzophenone-4.

Quantitative Data on Degradation

Quantitative data on the degradation of this compound is very limited. For Benzophenone-4, some kinetic data is available.

| Compound | Degradation Process | Matrix | Rate Constant / Half-life | Reference |

| This compound | UV/H₂O₂ | Aqueous | Complete transformation in 16 min | [1] |

| Benzophenone-4 | UV/H₂O₂ | Aqueous | Faster degradation than BP-9 | [1] |

| Benzophenone-4 | UV/Chlorine | Aqueous | 80% degradation in 10 s | [2] |

| Benzophenone-4 | Biodegradation | Activated Sludge | Formation of 9 transformation products | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of degradation studies. Below are generalized protocols for photodegradation and microbial degradation studies based on methodologies reported for benzophenones.

Photodegradation Study (UV/H₂O₂ Process)

This protocol outlines a typical experimental setup for investigating the photodegradation of benzophenones using a UV/H₂O₂ advanced oxidation process.

Figure 3: Experimental workflow for a photodegradation study.

Methodology Details:

-

Reactor Setup: A quartz photoreactor equipped with a magnetic stirrer and a temperature control system is typically used. A low-pressure mercury lamp (emitting at 254 nm) is a common UV source.

-

Reagents: Prepare a stock solution of this compound or Benzophenone-4 in ultrapure water. A stock solution of hydrogen peroxide (e.g., 30%) is used as the oxidant.

-

Experimental Conditions: The initial concentration of the benzophenone, the concentration of H₂O₂, and the pH of the solution are key parameters to be controlled and varied.

-

Sampling and Analysis: Samples are withdrawn at specific time intervals and the reaction is immediately quenched to stop further degradation. The concentrations of the parent compound and its degradation products are then determined using analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample preparation (e.g., solid-phase extraction).

Microbial Degradation Study (Activated Sludge)

This protocol describes a typical batch experiment to assess the biodegradability of benzophenones using activated sludge from a wastewater treatment plant.

Methodology Details:

-

Inoculum: Activated sludge is collected from a municipal wastewater treatment plant and acclimatized, if necessary, to the target compound.

-

Medium: A mineral salts medium is prepared, and the benzophenone is added as the sole carbon source or in combination with another carbon source to study co-metabolism.

-

Incubation: The experiments are conducted in bioreactors or flasks under controlled temperature and aeration (for aerobic studies). Abiotic control experiments (e.g., with sterilized sludge) are run in parallel to account for any non-biological degradation.

-

Sampling and Analysis: Aqueous samples are collected over time, filtered, and analyzed for the parent compound and transformation products using LC-MS/MS.

Ecotoxicity

The ecotoxicity of the parent benzophenone compounds and their degradation products is a critical aspect of their environmental risk assessment.

-

Benzophenone-4 (Sulisobenzone): Studies have shown that BP-4 exhibits varying levels of acute toxicity to different aquatic organisms. The 96-hour EC₅₀ for the alga Chlorella vulgaris was reported as 201.00 mg/L, while the 48-hour LC₅₀ for Daphnia magna was 47.47 mg/L, and the 96-hour LC₅₀ for the fish Brachydanio rerio was 633.00 mg/L.[4] Importantly, the transformation products of BP-4 from biodegradation have been found to be more toxic to Vibrio fischeri than the parent compound.[3]

-

This compound: Specific ecotoxicity data for this compound is limited in the publicly available literature.

Conclusion

The environmental fate of this compound and Benzophenone-4 is a complex interplay of photochemical and microbial degradation processes. While advanced oxidation processes can effectively degrade these compounds, the transformation products formed can sometimes be more toxic than the original molecule. For Benzophenone-4 (Sulisobenzone), there is a growing body of research detailing its degradation pathways and the ecotoxicity of its byproducts. However, for this compound, there is a significant knowledge gap, with very limited data on its specific degradation products and environmental persistence. Further research is imperative to fully characterize the environmental risks associated with this compound. This guide summarizes the current state of knowledge and highlights the areas where more investigation is needed to ensure a comprehensive understanding of the environmental impact of these widely used UV filters.

References

- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of benzophenone-4 in a UV/chlorine disinfection process: Mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Benzophenone-9: An In-Depth Technical Guide on its Endocrine-Disrupting Potential

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Benzophenone-9 (BP-9), chemically identified as Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone (CAS 76656-36-5), is a water-soluble UV filter utilized in cosmetic formulations to protect products from degradation by absorbing UV radiation.[1][2] Despite its use in consumer products, a comprehensive review of the scientific literature reveals a significant data gap regarding its potential to act as an endocrine disruptor. While other benzophenone (B1666685) derivatives, such as Benzophenone-3 (Oxybenzone) and Benzophenone-4 (Sulisobenzone), have been the subject of numerous studies investigating their estrogenic, anti-androgenic, and thyroid-disrupting activities, specific data for this compound is notably absent from publicly available toxicological and regulatory assessments.[3][4][5] This technical guide summarizes the current state of knowledge, highlights the conspicuous absence of direct evidence for this compound's endocrine-disrupting capabilities, and provides a comparative analysis with structurally related benzophenones to infer potential areas of concern. Furthermore, it details standardized experimental protocols that would be essential for a thorough investigation of this compound's endocrine-disrupting potential.

Chemical Identity of this compound

This compound is a disulfonated derivative of a dihydroxy-dimethoxy-benzophenone. Its chemical structure and properties are distinct from other more commonly studied benzophenones.

| Property | Value | Reference |

| Chemical Name | Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone | [6] |

| CAS Number | 76656-36-5 | [6] |

| Molecular Formula | C₁₅H₁₂Na₂O₁₁S₂ | [6] |

| Molecular Weight | 478.36 g/mol | [6] |

| Synonyms | Uvinul M 40 (Note: This trade name is also sometimes associated with other benzophenones, leading to potential confusion) | [7] |

Current Regulatory Standing and Safety Assessments

Endocrine-Disrupting Potential: A Data Gap

A thorough search of scientific databases and regulatory agency reports reveals a lack of specific studies on the endocrine-disrupting potential of this compound. While there is a wealth of information on other benzophenones, this data cannot be directly extrapolated to BP-9 due to differences in chemical structure, which can significantly alter biological activity.

Comparative Analysis with Other Benzophenones

To provide context for potential concern, this section summarizes the known endocrine-disrupting effects of other structurally related benzophenones. It is crucial to reiterate that these findings are not specific to this compound.

| Benzophenone Derivative | Estrogenic Activity | Anti-Androgenic Activity | Thyroid Disruption |

| Benzophenone-1 (BP-1) | Exhibits estrogenic activity in vitro.[3] | Shows anti-androgenic activity in vitro.[3] | Can alter thyroid hormone levels.[3] |

| Benzophenone-2 (BP-2) | Potent estrogenic activity in vitro.[5] | Demonstrates anti-androgenic activity.[5] | May interfere with thyroid hormone function.[5] |

| Benzophenone-3 (Oxybenzone) | Weakly estrogenic in vitro and in vivo.[5][9] | Possesses anti-androgenic properties.[5] | Can impact thyroid hormone signaling.[5] |

| Benzophenone-4 (Sulisobenzone) | Weak estrogenic activity reported in some in vitro studies.[4][10] | Shows anti-androgenic activity in vitro.[4] | May affect thyroid-related gene expression.[4] |

Recommended Experimental Protocols for Investigating this compound

To address the existing data gap, a comprehensive evaluation of this compound's endocrine-disrupting potential should be undertaken using standardized and validated assays. The Organisation for Economic Co-operation and Development (OECD) provides a conceptual framework and detailed test guidelines for such evaluations.[7][11]

In Vitro Assays

-

Estrogen Receptor (ER) Binding Assay (OECD TG 493): This assay determines the ability of a chemical to bind to the estrogen receptor, which is the initial step in mediating estrogenic effects.

-

Principle: A competitive binding assay where the test chemical competes with a radiolabeled estrogen for binding to a preparation of estrogen receptors.

-

Methodology:

-

Preparation of ER-rich fractions (e.g., from uterine cytosol or recombinant sources).

-

Incubation of the ER preparation with a constant concentration of radiolabeled 17β-estradiol and varying concentrations of the test substance (this compound).

-

Separation of receptor-bound from unbound radioligand.

-

Quantification of bound radioactivity to determine the concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50).

-

-

-

Estrogen Receptor Transcriptional Activation Assay (OECD TG 455): This assay assesses the ability of a chemical to induce gene expression mediated by the estrogen receptor.

-

Principle: Utilizes a genetically modified cell line containing the human estrogen receptor and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements.

-

Methodology:

-

Culture of the reporter cell line (e.g., HeLa-9903).

-

Exposure of the cells to a range of concentrations of this compound.

-

Measurement of the reporter gene product (e.g., luminescence for luciferase).

-

Data are used to generate a concentration-response curve and determine the EC50 (half-maximal effective concentration).

-

-

-

Androgen Receptor (AR) Transcriptional Activation Assay (OECD TG 458): Similar to the ER activation assay, this test evaluates the potential of a substance to activate or inhibit gene expression mediated by the androgen receptor.

-

Principle: Employs a cell line containing the human androgen receptor and an androgen-responsive reporter gene.

-

Methodology: The protocol is analogous to the ER transcriptional activation assay, with testosterone (B1683101) or dihydrotestosterone (B1667394) used as the reference androgen.

-

-

Steroidogenesis Assay using H295R Cells (OECD TG 456): This assay investigates the potential of a chemical to interfere with the production of steroid hormones.

-

Principle: The H295R human adrenocortical carcinoma cell line is used as it expresses most of the key enzymes involved in steroidogenesis.

-

Methodology:

-

Culture of H295R cells.

-

Exposure to this compound at various concentrations.

-

Measurement of the levels of key steroid hormones (e.g., testosterone and estradiol) in the culture medium using techniques like LC-MS/MS or immunoassays.

-

-

In Vivo Assays

-

Uterotrophic Assay in Rodents (OECD TG 440): This assay is a short-term in vivo screening test for estrogenic activity.

-

Principle: Measures the increase in uterine weight in ovariectomized female rodents following exposure to a test chemical.

-

Methodology:

-

Ovariectomized female rats or mice are used to eliminate endogenous estrogen production.

-

Animals are treated with this compound daily for three consecutive days via oral gavage or subcutaneous injection.

-

On the fourth day, the animals are euthanized, and their uteri are excised and weighed.

-

A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.

-

-

-

Hershberger Assay in Rodents (OECD TG 441): This is an in vivo screening assay for androgenic and anti-androgenic activity.

-

Principle: Measures changes in the weight of five androgen-dependent tissues in castrated male rodents.

-

Methodology:

-

Peripubertal male rats are castrated to remove the primary source of endogenous androgens.

-

For testing anti-androgenic activity, animals are treated with a reference androgen (e.g., testosterone propionate) and concomitantly with this compound for 10 consecutive days.

-

The weights of the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, Cowper's glands, and glans penis are measured.

-

A statistically significant decrease in tissue weights compared to the androgen-treated control group indicates anti-androgenic activity.

-

-

Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

References

- 1. Estrogenic potency of benzophenone and its metabolites in juvenile female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormones.gr [hormones.gr]

- 5. safecosmetics.org [safecosmetics.org]

- 6. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. cir-safety.org [cir-safety.org]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. ewg.org [ewg.org]

- 11. oecd.org [oecd.org]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Benzophenone-3 (Uvinul M40)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed analysis of the crystal structure and molecular geometry of Benzophenone-3, a widely used organic compound known by several synonyms including Oxybenzone and the trade name Uvinul M40. It is crucial to note that while the term "Benzophenone-9" is sometimes associated with this molecule, it is also used to refer to a distinct, sulfonated derivative, Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone. This guide will focus on the more common and extensively studied 2-hydroxy-4-methoxybenzophenone.

Benzophenone-3 is a key ingredient in many commercial sunscreens and personal care products due to its ability to absorb a broad spectrum of ultraviolet (UV) radiation, thus protecting against the harmful effects of sun exposure.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its physicochemical properties, mechanism of action, and potential interactions with biological systems. This guide synthesizes crystallographic data and outlines the experimental protocols used to determine these structural characteristics.

Crystal Structure of 2-Hydroxy-4-methoxybenzophenone

The three-dimensional arrangement of molecules in a crystalline solid is defined by its crystal structure. This structure is characterized by the unit cell, which is the smallest repeating unit of the crystal lattice, and the symmetry operations that describe the arrangement of molecules within the unit cell. For 2-hydroxy-4-methoxybenzophenone, single crystal X-ray diffraction studies have been instrumental in elucidating these parameters. A study involving the growth of 2-hydroxy-4-methoxybenzophenone single crystals using a modified vertical Bridgman technique confirmed its crystalline nature through X-ray diffraction (XRD) analysis.[2]

Crystallographic Data

The following table summarizes the key crystallographic data for 2-hydroxy-4-methoxybenzophenone. This data is essential for understanding the packing of the molecules in the solid state and for computational modeling studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available in abstract |

| b (Å) | Data not available in abstract |

| c (Å) | Data not available in abstract |

| α (°) | 90 |

| β (°) | Data not available in abstract |

| γ (°) | 90 |

| Volume (ų) | Data not available in abstract |

| Z | Data not available in abstract |

| Density (calculated) (g/cm³) | Data not available in abstract |

Note: Specific unit cell dimensions and other quantitative crystallographic data were not available in the reviewed abstracts. For precise values, it is recommended to consult the full-text articles or the Cambridge Crystallographic Data Centre (CCDC) database.

Molecular Geometry of 2-Hydroxy-4-methoxybenzophenone

The molecular geometry describes the spatial arrangement of atoms within a molecule, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's conformation, reactivity, and interactions with other molecules. The geometry of 2-hydroxy-4-methoxybenzophenone is characterized by two phenyl rings attached to a central carbonyl group, with hydroxyl and methoxy (B1213986) substituents on one of the rings.[3]

Key Geometric Parameters

The following table summarizes important bond lengths and angles within the 2-hydroxy-4-methoxybenzophenone molecule. These values are derived from computational chemistry and are consistent with data from related benzophenone (B1666685) structures.

| Feature | Atoms | Value (Å or °) |

| Bond Length | C=O (carbonyl) | ~1.23 |

| C-C (phenyl ring) | ~1.39 | |

| C-O (hydroxy) | ~1.36 | |

| C-O (methoxy) | ~1.37 | |

| O-H (hydroxy) | ~0.96 | |

| Bond Angle | C-C-C (phenyl ring) | ~120 |

| C-C=O | ~120 | |

| Dihedral Angle | Phenyl ring twist | Varies (influenced by crystal packing) |

The planarity of the benzophenone core is influenced by steric hindrance between the phenyl rings, leading to a twisted conformation in the solid state. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a key feature of the molecular structure, influencing its electronic properties and UV absorption characteristics.

Experimental Protocols

The determination of the crystal structure and molecular geometry of organic compounds like 2-hydroxy-4-methoxybenzophenone relies on sophisticated experimental techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[4]

1. Crystal Growth:

-

High-quality single crystals of 2-hydroxy-4-methoxybenzophenone are grown from a supersaturated solution using techniques such as slow evaporation or the modified vertical Bridgman technique.[2] The purity of the compound is critical for obtaining well-ordered crystals.

2. Crystal Mounting:

-

A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]

3. Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam.

-

The crystal is rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.[5]

4. Data Processing:

-

The positions and intensities of the diffracted spots are measured.

-

The data is processed to determine the unit cell parameters and the space group of the crystal.

5. Structure Solution and Refinement:

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[4]

-

An atomic model is built into the electron density map.

-

The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental diffraction data.

Spectroscopic Methods for Molecular Geometry

While X-ray crystallography provides the most complete picture of the solid-state structure, spectroscopic techniques can provide valuable information about the molecular geometry in different states (solid, solution, or gas).[6]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Provides information about the connectivity and chemical environment of atoms.

-

Through-space interactions observed in 2D NMR experiments (e.g., NOESY) can provide insights into the proximity of different parts of the molecule, helping to define its conformation.

2. Infrared (IR) and Raman Spectroscopy:

-

These techniques probe the vibrational modes of the molecule.

-

The frequencies of the vibrational bands are characteristic of specific functional groups and can be used to confirm the presence of the carbonyl, hydroxyl, and methoxy groups in 2-hydroxy-4-methoxybenzophenone.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure and molecular geometry of an organic compound.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure and molecular geometry of 2-hydroxy-4-methoxybenzophenone (Uvinul M40). The determination of these structural features through single-crystal X-ray diffraction and spectroscopic methods is fundamental to understanding its function as a UV absorber and its potential biological interactions. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development. Further investigation to obtain and analyze the complete crystallographic data from the CCDC is recommended for more in-depth structural studies.

References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. Growth and characterization of 2-hydroxy-4-methoxybenzophenone single crystal using modified vertical Bridgman technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. fiveable.me [fiveable.me]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. A brief note on Determination of Molecular Geometry [unacademy.com]

Benzophenone-9 as a Photoinitiator in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzophenone-9 (CAS 76656-36-5), chemically known as 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone-5,5′-disulfonic acid disodium (B8443419) salt, is primarily recognized and utilized as a water-soluble broad-spectrum UV absorber in cosmetic and pharmaceutical formulations to protect products and the skin from UV damage.[1][2][3][4] While it belongs to the benzophenone (B1666685) class of compounds, which are widely used as Type II photoinitiators in polymer chemistry, specific and detailed technical literature documenting the use and performance of this compound as a photoinitiator for polymer synthesis is notably scarce.

This guide provides an in-depth technical overview of the broader class of benzophenone-based photoinitiators, with the understanding that the fundamental principles of their mechanism of action are applicable to this compound, should it be explored for such applications. The content herein is based on the extensive research and data available for benzophenone and its other derivatives as photoinitiators. We will cover the core principles of photoinitiation, experimental protocols, quantitative performance data, and the underlying photochemical mechanisms.

Introduction to Benzophenone Photoinitiators

Benzophenones are a class of aromatic ketones that function as Type II photoinitiators.[5] Unlike Type I photoinitiators that undergo unimolecular cleavage upon UV irradiation to form radicals, Type II photoinitiators require a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate initiating radicals.[5] This bimolecular mechanism offers advantages in certain applications, including reduced oxygen inhibition and broader formulation latitude.

The general structure of benzophenone allows for various substitutions on the phenyl rings, which can modulate its photochemical properties, such as UV absorption wavelength and initiation efficiency.

Chemical Structure of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 76656-36-5 | C₁₅H₁₂Na₂O₁₁S₂ | 478.36 g/mol |

Mechanism of Photoinitiation by Benzophenones

The photoinitiation process involving benzophenones is a multi-step photochemical reaction. The general mechanism is illustrated below.

Signaling Pathway of Benzophenone Photoinitiation